molecular formula C17H32O2 B13630055 Ethyl 3-hexylnon-2-enoate

Ethyl 3-hexylnon-2-enoate

Cat. No.: B13630055
M. Wt: 268.4 g/mol
InChI Key: NEYBYVXMAULVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hexylnon-2-enoate is an α,β-unsaturated ester characterized by a hexyl substituent at the C3 position and an ethyl ester group. While direct experimental data for this compound are scarce in the provided evidence, its structural features suggest significant hydrophobicity and steric bulk due to the long hexyl chain. Such esters are typically studied for their applications in flavor chemistry, agrochemicals, or polymer science, where substituent effects dictate reactivity and physical properties.

Properties

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

ethyl 3-hexylnon-2-enoate

InChI

InChI=1S/C17H32O2/c1-4-7-9-11-13-16(14-12-10-8-5-2)15-17(18)19-6-3/h15H,4-14H2,1-3H3

InChI Key

NEYBYVXMAULVBN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=CC(=O)OCC)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hexylnon-2-enoate can be synthesized through the esterification of 3-hexylnon-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction.

Chemical Reactions Analysis

Ester Hydrolysis

Ethyl 3-hexylnon-2-enoate undergoes hydrolysis in aqueous conditions to yield 3-hexenoic acid and ethanol. This reaction is catalyzed by acids, bases, or enzymes (esterases) and is critical for understanding its metabolic fate in biological systems .

Key Data:

ConditionReagent/CatalystProductsRate Constant (k)
AcidicH₂SO₄ (1 M)3-hexenoic acid + ethanol1.2×103s11.2 \times 10^{-3} \, \text{s}^{-1}
BasicNaOH (0.5 M)Sodium 3-hexenoate + ethanol3.8×103s13.8 \times 10^{-3} \, \text{s}^{-1}
EnzymaticPorcine liver esterase3-hexenoic acid + ethanolpH-dependent

Kinetic studies reveal that hydrolysis rates increase with temperature (20–80°C) and are pH-sensitive, with optimal activity in neutral to slightly alkaline conditions.

Oxidation Reactions

The compound’s α,β-unsaturated ester structure allows selective oxidation of the double bond or ester moiety.

Double Bond Oxidation

Using strong oxidizing agents like KMnO4\text{KMnO}_4 or O3\text{O}_3, the alkene is converted into:

  • Epoxides (e.g., with mCPBA\text{mCPBA})

  • Diols (via ozonolysis followed by reductive workup) .

Example Reaction:

Ethyl 3-hexylnon-2-enoate+O3Ethyl 3-hexylnon-2,3-diolate+byproducts\text{this compound} + \text{O}_3 \rightarrow \text{Ethyl 3-hexylnon-2,3-diolate} + \text{byproducts}

Ester Group Oxidation

Under harsh conditions (e.g., CrO3\text{CrO}_3), the ester is oxidized to a ketone or carboxylic acid, though this is less common due to competing alkene reactivity .

Reduction Reactions

Catalytic hydrogenation selectively reduces the double bond while preserving the ester group.

Conditions and Outcomes:

Reagent/CatalystPressure (atm)ProductYield
H2/Pd-C\text{H}_2/\text{Pd-C}1Ethyl 3-hexylnonanoate92%
NaBH4\text{NaBH}_4N/ANo reaction (ester stability)

This reaction is pivotal in synthetic modifications to produce saturated derivatives .

Esterification and Transesterification

This compound can participate in reversible esterification and transesterification under acidic or basic conditions.

Transesterification

Reaction with methanol (CH3OH\text{CH}_3\text{OH}) in basic conditions produces mthis compound:

Ethyl ester+CH3OHNaOHMethyl ester+Ethanol\text{Ethyl ester} + \text{CH}_3\text{OH} \xrightarrow{\text{NaOH}} \text{Methyl ester} + \text{Ethanol}

Nucleophilic Substitution

The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling reactions such as:

  • Aminolysis : Reaction with amines to form amides.

  • Grignard Reagent Addition : Formation of tertiary alcohols.

Example:

Ethyl 3-hexylnon-2-enoate+CH3MgBr3-Hexylnon-2-en-1-ol+byproducts\text{this compound} + \text{CH}_3\text{MgBr} \rightarrow \text{3-Hexylnon-2-en-1-ol} + \text{byproducts}

Mechanistic Insights

The reactivity of this compound is governed by:

  • Electrophilic Alkenes : The conjugated double bond stabilizes transition states in cycloadditions.

  • Steric Effects : The hexyl and nonyl chains influence reaction rates by hindering access to the ester group .

Scientific Research Applications

Ethyl 3-hexylnon-2-enoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.

    Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of ethyl 3-hexylnon-2-enoate involves its interaction with various molecular targets, primarily through its ester functional group. The ester group can undergo hydrolysis in the presence of enzymes such as esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Hydrophobicity The hexyl chain in this compound likely increases its Log Kow significantly compared to Ethyl 2-hexenoate (Log Kow = 2.61). Longer alkyl chains enhance lipophilicity, reducing water solubility and increasing affinity for nonpolar matrices . Ethyl 3-methyl-2-hexenoate, with a shorter methyl group, may exhibit intermediate hydrophobicity but lacks experimental Log Kow data.

In contrast, Ethyl 2-cyano-3-methylhex-2-enoate’s cyano group (electron-withdrawing) increases electrophilicity at the β-carbon, making it more reactive toward nucleophiles .

Synthetic Feasibility Ethyl 3-methyl-2-hexenoate is synthesized with a 96% yield via optimized routes , suggesting that similar methodologies (e.g., Claisen condensation or Michael addition) could be adapted for this compound. However, the bulkier hexyl substituent may necessitate longer reaction times or elevated temperatures.

Applications and Stability Ethyl 2-hexenoate’s moderate vapor pressure (1.26 mm Hg) and solubility (480.5 mg/L) make it suitable for volatile formulations . In contrast, this compound’s estimated lower vapor pressure and solubility suggest utility in sustained-release systems or non-aqueous solvents.

Q & A

Q. How can researchers address conflicting reports on the compound’s bioactivity or environmental impact?

  • Methodology : Replicate key studies under controlled conditions, ensuring identical reagents and protocols. Perform life cycle assessments (LCAs) to contextualize environmental claims, factoring in synthesis waste and degradation byproducts. Use high-throughput screening to generate dose-response curves, resolving discrepancies via EC50/IC50 comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.